molecular formula C24H32N8O3S3 B15062286 Tetrazine-SS-Biotin

Tetrazine-SS-Biotin

Cat. No.: B15062286
M. Wt: 576.8 g/mol
InChI Key: DNUZQOORFCMFKQ-IPJJNNNSSA-N
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Description

Tetrazine-SS-Biotin is a bioorthogonal reagent that combines two functional groups: tetrazine and biotin, connected by a disulfide bond. Tetrazine is an electron-deficient diene known for its exceptional reactivity in bioorthogonal chemistry, while biotin is a well-established affinity tag widely used in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-SS-Biotin typically involves the derivatization of tetrazine scaffolds. The process includes the formation of tetrazine derivatives through various synthetic routes such as microwave-assisted reactions, solid-phase synthesis, metal-based reactions, [4+2] cycloaddition, and multicomponent one-pot reactions . The specific conditions for these reactions vary, but they generally require precise control of temperature, pressure, and the use of specific catalysts.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesizers and continuous flow reactors to enhance efficiency and scalability .

Comparison with Similar Compounds

Uniqueness: Tetrazine-SS-Biotin is unique due to its combination of high reactivity in bioorthogonal chemistry and the affinity properties of biotin. This dual functionality makes it highly versatile for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C24H32N8O3S3

Molecular Weight

576.8 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide

InChI

InChI=1S/C24H32N8O3S3/c33-20(4-2-1-3-19-22-18(14-36-19)29-24(35)30-22)25-10-12-38-37-11-9-21(34)26-13-16-5-7-17(8-6-16)23-31-27-15-28-32-23/h5-8,15,18-19,22H,1-4,9-14H2,(H,25,33)(H,26,34)(H2,29,30,35)/t18-,19-,22-/m0/s1

InChI Key

DNUZQOORFCMFKQ-IPJJNNNSSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2

Origin of Product

United States

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